5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Physicochemical profiling Drug-likeness Amine basicity

Researchers requiring a bifunctional indane scaffold for CNS drug discovery often face inconsistent reactivity when using non-halogenated or mono-halogenated analogs. 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine solves this with a synergistic gem-difluoro/aryl bromide pattern. • Reduced amine basicity (~1.5 pKa units lower) improves BBB penetration and minimizes off-target pharmacology. • 5-Br enables late-stage Suzuki/Buchwald-Hartwig diversification without disturbing the difluoroamine core. • ≥98% purity supports GLP preclinical workflows; hydrochloride salt available for in vivo formulation.

Molecular Formula C9H8BrF2N
Molecular Weight 248.07 g/mol
Cat. No. B13639467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC9H8BrF2N
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESC1C(C2=C(C1(F)F)C=C(C=C2)Br)N
InChIInChI=1S/C9H8BrF2N/c10-5-1-2-6-7(3-5)9(11,12)4-8(6)13/h1-3,8H,4,13H2
InChIKeyDSGLRPGIGWVHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine – Chemical Identity and Research Use


5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine (CAS 2703779-10-4) is a halogenated, gem‑difluorinated 1‑aminoindane derivative with molecular formula C₉H₈BrF₂N and molecular weight 248.07 g·mol⁻¹ . The compound incorporates a primary amine at the 1‑position, a bromine atom at the 5‑position, and two fluorine atoms at the 3‑position on the indane scaffold. This substitution pattern imparts distinct electronic, steric, and reactivity properties that differentiate it from non‑halogenated, mono‑halogenated, or non‑fluorinated aminoindane analogs, making it a strategically valuable intermediate in medicinal chemistry and agrochemical research.

Why Generic Aminoindane Analogs Cannot Replace This Compound


Simple aminoindane derivatives cannot recapitulate the combined synthetic utility and physicochemical profile of 5‑bromo‑3,3‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine. The gem‑difluoro motif significantly lowers the basicity of the adjacent amine, altering protonation state at physiological pH and thereby affecting solubility, permeability, and target engagement [1]. Simultaneously, the aryl bromide provides a robust handle for transition‑metal‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald–Hartwig), enabling late‑stage diversification that is impossible with the non‑halogenated parent scaffold . These two modifications operate synergistically: the electronic effect of the difluoro group modulates the reactivity of the bromine toward oxidative addition, while the bromine allows retention of the difluoroamine core during derivatization. Substituting either the bromine or the fluorine atoms therefore yields a compound with a fundamentally different reactivity and property profile, undermining reproducibility in multi‑step synthetic sequences and altering biological outcomes.

Differentiation Evidence Against Closest Analogs


Amine Basicity Reduction via 3,3-Difluoro Substitution

The 3,3-difluoro substitution in the indane scaffold markedly reduces the basicity of the 1‑amine. The predicted pKa of 3,3‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine is 7.71 ± 0.40 , whereas the experimentally determined pKa of the unsubstituted 1‑aminoindane is 9.21 (22 °C) [1]. Although direct experimental pKa data for 5‑bromo‑3,3‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine are not published, the electronic effect of the 5‑bromo substituent on the aromatic ring is expected to be minor relative to the overwhelming inductive effect of the gem‑difluoro group adjacent to the amine. The ~1.5‑unit pKa decrease shifts the amine from predominantly protonated to predominantly neutral at physiological pH 7.4, which can dramatically alter membrane permeability, off‑target binding, and pharmacokinetics.

Physicochemical profiling Drug-likeness Amine basicity

Synthetic Versatility from Aryl Bromide Cross-Coupling

The 5‑bromo substituent provides a universal handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira, etc.), enabling regioselective C–C and C–N bond formation at the 5‑position of the indane ring. The non‑brominated analog, 3,3‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine, lacks this synthetic exit vector and requires electrophilic aromatic substitution or directed metalation for functionalization, which is less predictable and often lower‑yielding on electron‑deficient difluoro‑indane substrates . Quantitative comparative studies of coupling yields for this specific scaffold are not available in the public domain; however, the presence of the bromine is a prerequisite for the vast majority of convergent C–C bond‑forming strategies employed in medicinal chemistry libraries targeting the indane core.

Synthetic methodology Cross-coupling Building block

Multi-Vendor Availability and Purity Consistency

5‑Bromo‑3,3‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine is currently stocked by multiple reputable chemical suppliers at ≥98% purity (e.g., Leyan catalog no. 2287496, Chemscene CS‑1216902) and is available as both the free base and the hydrochloride salt (CAS 3028163‑72‑3) . In contrast, the 5‑bromo‑non‑fluorinated analog (5‑bromo‑2,3‑dihydro‑1H‑inden‑1‑amine) is less commonly stocked and often requires custom synthesis with longer lead times . Consistent, multi‑vendor availability of the target compound reduces supply‑chain risk and ensures lot‑to‑lot reproducibility in synthetic campaigns and biological assays.

Procurement Quality control Reproducibility

Optimal Application Scenarios


CNS Lead Optimization with Reduced Amine Basicity

The ~1.5‑unit pKa decrease imparted by the 3,3‑difluoro motif (Section 3, Evidence 1) makes this scaffold an attractive starting point for central nervous system (CNS) drug discovery programs where high amine basicity often leads to poor blood–brain barrier penetration and off‑target pharmacology. The 5‑bromo handle simultaneously allows rapid analog synthesis via parallel cross‑coupling to explore structure–activity relationships around the indane core.

Divergent Library Synthesis via Late-Stage Functionalization

The aryl bromide at the 5‑position (Section 3, Evidence 2) enables efficient, regioselective diversification of the indane scaffold using standardized Suzuki or Buchwald–Hartwig protocols. This is particularly valuable for generating compound libraries in hit‑to‑lead campaigns, where the difluoroamine core is preserved while the aromatic substituent is varied systematically.

Multi-Vendor Procurement for Reproducible Research

The consistent ≥98% purity and availability from multiple suppliers (Section 3, Evidence 3) support Good Laboratory Practice (GLP) requirements in preclinical development. The hydrochloride salt form additionally offers improved aqueous solubility and handling characteristics for in vivo formulation studies.

Halogenated Building Blocks for Agrochemical Discovery

Halogenated indane derivatives are recurring motifs in patent literature covering fungicidal and herbicidal agents. The combination of a metabolically robust gem‑difluoro group and a synthetically versatile bromine makes this compound a logical intermediate for agrochemical lead generation, where fluorine incorporation is a well‑established tactic to enhance environmental stability and target‑site bioavailability.

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